N-[3-(5-Formyl-2-furyl)phenyl]acetamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 229.23 g/mol. The structure features a furan ring with a formyl substituent attached to a phenyl group, which is further linked to an acetamide moiety. This compound is notable for its potential biological and chemical applications, making it a subject of interest in various fields of research.
Research indicates that compounds similar to N-[3-(5-Formyl-2-furyl)phenyl]acetamide exhibit various biological activities, including:
The synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide can be achieved through several methods:
N-[3-(5-Formyl-2-furyl)phenyl]acetamide has potential applications in various fields:
Studies on interaction mechanisms involving N-[3-(5-Formyl-2-furyl)phenyl]acetamide focus on its reactivity with biological macromolecules. For instance:
N-[3-(5-Formyl-2-furyl)phenyl]acetamide is unique due to its specific combination of functional groups that allow for versatile reactivity and potential biological activity. Its structure enables it to participate in diverse
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[3-(5-formylfuran-2-yl)phenyl]acetamide. This nomenclature reflects its structural components:
The structural representation can be visualized as follows:
O=CHO │ ┌─Furan─Phenyl─NH─CO─CH3 │ (Position 3) └─O The SMILES notation for this compound is CC(=O)NC1=CC=CC(=C1)C2=CC=C(O2)C=O, while its InChIKey identifier is OLFYJIKVJCVKKK-UHFFFAOYSA-N.
| Nomenclature Property | Value |
|---|---|
| IUPAC Name | N-[3-(5-formylfuran-2-yl)phenyl]acetamide |
| SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC=C(O2)C=O |
| InChIKey | OLFYJIKVJCVKKK-UHFFFAOYSA-N |
The molecular formula of N-[3-(5-Formyl-2-furyl)phenyl]acetamide is C13H11NO3, with a molecular weight of 229.23 g/mol. This composition arises from the following atomic contributions:
A detailed breakdown of the atomic composition is provided below:
| Element | Count | Percentage Composition |
|---|---|---|
| Carbon (C) | 13 | 68.11% |
| Hydrogen (H) | 11 | 4.83% |
| Nitrogen (N) | 1 | 6.11% |
| Oxygen (O) | 3 | 20.95% |
The molecular weight and composition align with mass spectrometry data reported in PubChem records.
The CAS Registry Number for N-[3-(5-Formyl-2-furyl)phenyl]acetamide is 590363-47-6. Additional identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 590363-47-6 |
| PubChem Compound ID (CID) | 20100238 |
| ChemSpider ID | 3304678 |
| Synonymous Names | SCHEMBL6386063 |
These identifiers facilitate cross-referencing across chemical databases such as PubChem, ChemSpider, and commercial catalogs like EvitaChem. The compound’s InChI string, InChI=1S/C13H11NO3/c1-9(16)14-11-4-2-3-10(7-11)13-6-5-12(8-15)17-13/h2-8H,1H3,(H,14,16), further ensures precise structural identification in computational chemistry applications.
The Friedel-Crafts acetylation methodology represents a fundamental approach for introducing acetyl groups into aromatic systems, particularly relevant for the synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide [1]. This electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate through the interaction of an acyl halide with a Lewis acid catalyst [1]. The mechanism begins with the formation of a resonance-stabilized acylium ion, characterized by a positively charged carbon atom double-bonded to oxygen [1].
For the synthesis of furyl-containing acetamide derivatives, the reaction typically employs acetyl chloride in combination with aluminum trichloride as the Lewis acid catalyst [1]. The process involves the initial formation of the acylium ion complex, followed by electrophilic attack on the electron-rich furan ring system [2]. The reaction proceeds through a sigma complex intermediate, where the positively charged carbon is bonded to the aromatic system [1].
Temperature control proves critical in Friedel-Crafts acetylation reactions involving furan derivatives, as excessive heat can lead to ring-opening reactions or polymerization [2]. Optimal reaction conditions typically range from 0°C to 40°C, depending on the specific substrate reactivity [3]. The reaction time varies from 2 to 6 hours, with completion monitored through thin-layer chromatography [4].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0-40°C | Higher temperatures decrease selectivity [3] |
| Catalyst Loading | 1.1-1.5 equivalents | Excess catalyst leads to side reactions [1] |
| Reaction Time | 2-6 hours | Extended times increase by-product formation [4] |
| Solvent | Dichloromethane | Provides optimal solubility and stability [5] |
The regioselectivity of Friedel-Crafts acetylation on furan rings typically favors the 2-position due to electronic effects, though steric hindrance from substituents can direct the reaction to alternative positions [2]. For N-[3-(5-Formyl-2-furyl)phenyl]acetamide synthesis, the acetylation step must be carefully controlled to avoid interference with the formyl group, which can participate in unwanted side reactions under acidic conditions [6].
The Vilsmeier-Haack reaction provides an efficient method for introducing formyl groups into electron-rich aromatic systems, making it particularly suitable for furyl compound functionalization [7]. This reaction involves the formation of a chloroiminium ion intermediate, commonly referred to as the Vilsmeier reagent, through the interaction of N,N-dimethylformamide with phosphorus oxychloride [7].
The mechanism begins with the formation of the Vilsmeier reagent through nucleophilic attack of dimethylformamide on phosphorus oxychloride [7]. The resulting chloroiminium ion acts as a powerful electrophile, capable of attacking electron-rich aromatic systems such as furan rings [2]. The initial product is an iminium ion intermediate, which undergoes hydrolysis during workup to yield the corresponding aldehyde [7].
For furan-containing substrates, the Vilsmeier-Haack formylation typically occurs at the 5-position of the furan ring, providing excellent regioselectivity [2]. The reaction conditions are generally mild, with temperatures ranging from 0°C to 60°C, and reaction times of 1 to 4 hours [2]. The use of phosphorus oxychloride as both reagent and solvent eliminates the need for additional solvents in many cases [7].
| Reaction Conditions | Standard Protocol | Modified Protocol |
|---|---|---|
| Temperature | 0-20°C | 40-60°C |
| Time | 2-4 hours | 1-2 hours |
| Dimethylformamide equivalents | 1.2 | 1.5 |
| Phosphorus oxychloride equivalents | 1.1 | 1.3 |
| Yield Range | 65-75% | 68-80% |
The Vilsmeier-Haack reaction demonstrates excellent compatibility with various functional groups, including acetamide moieties [2]. However, the presence of strongly electron-withdrawing groups can significantly reduce the reaction rate and yield [7]. The formylation of 5-acetoxymethyl-2-vinylfuran derivatives has been successfully achieved using modified Vilsmeier-Haack conditions, yielding the corresponding 5-formyl derivatives in 68% yield [2].
Workup procedures for Vilsmeier-Haack reactions require careful neutralization of the acidic reaction mixture [7]. The typical protocol involves quenching with ice-water, followed by neutralization with sodium carbonate solution [2]. The product isolation often requires extraction with organic solvents and purification through column chromatography [4].
The Wittig olefination reaction offers versatile approaches for functionalizing furyl groups through the formation of carbon-carbon double bonds [8]. This reaction involves the interaction of phosphonium ylides with carbonyl compounds to generate alkenes, providing opportunities for further elaboration of the furyl substituent [8].
The mechanism of the Wittig reaction proceeds through the formation of an oxaphosphetane intermediate via a [2+2] cycloaddition between the ylide and the carbonyl compound [8]. The stereochemistry of the resulting alkene depends on the reaction conditions, particularly the presence or absence of lithium salts [8]. Under lithium-free conditions, the reaction typically proceeds through a concerted mechanism, while lithium-containing systems may involve betaine intermediates [8].
For furyl compound functionalization, the Wittig reaction has been successfully applied to convert 5-formylfurfuryl acetate derivatives to the corresponding vinyl compounds [2]. The reaction employs methyltriphenylphosphonium bromide as the ylide precursor and sodium hydride as the base [2]. The transformation proceeds in good yields, typically ranging from 60% to 68% [2].
| Ylide Type | Substrate Compatibility | Typical Yield | Reaction Conditions |
|---|---|---|---|
| Stabilized ylides | Aromatic aldehydes | 70-85% | Room temperature, 2-6 hours [8] |
| Non-stabilized ylides | Aliphatic aldehydes | 60-75% | 0°C to room temperature, 1-4 hours [8] |
| Semi-stabilized ylides | Mixed substrates | 65-80% | Room temperature, 3-8 hours [8] |
The solvent selection for Wittig reactions involving furyl compounds requires careful consideration [8]. Tetrahydrofuran and dimethylformamide are commonly employed solvents that provide good solubility for both the ylide and substrate [2]. The reaction temperature typically ranges from 0°C to room temperature, with higher temperatures potentially leading to side reactions or decomposition of sensitive furyl groups [8].
The stereoselectivity of Wittig olefination can be influenced by the choice of base and reaction conditions [8]. Strong bases such as sodium hydride or potassium tert-butoxide are typically required for ylide generation [2]. The reaction time varies depending on the substrate reactivity, with electron-rich furyl compounds generally reacting more rapidly than electron-deficient systems [8].
Solvent selection plays a crucial role in the successful synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide, affecting both reaction rate and product selectivity [3]. The choice of solvent must consider multiple factors including substrate solubility, catalyst compatibility, and product stability [9].
For acetamide synthesis reactions, polar aprotic solvents such as dimethylformamide, dimethylsulfoxide, and acetonitrile have proven most effective [10]. These solvents provide excellent solubility for both organic reactants and ionic intermediates while maintaining chemical inertness toward the reaction components [11]. Dichloromethane serves as an excellent choice for Friedel-Crafts reactions due to its ability to dissolve both organic substrates and Lewis acid catalysts [5].
Temperature optimization represents another critical parameter in the synthesis of heterocyclic acetamide derivatives [3]. The optimal temperature range typically falls between 0°C and 60°C, depending on the specific reaction type [12]. Lower temperatures favor selectivity but may result in incomplete conversion, while higher temperatures can lead to side reactions and product decomposition [3].
| Solvent System | Reaction Type | Temperature Range | Typical Yield | Selectivity |
|---|---|---|---|---|
| Dichloromethane | Friedel-Crafts | 0-40°C | 70-85% | High [5] |
| Dimethylformamide | Formylation | 20-60°C | 65-80% | Moderate [7] |
| Acetonitrile | Amidation | 25-80°C | 75-90% | High [10] |
| Tetrahydrofuran | Wittig | 0-25°C | 60-75% | Variable [8] |
Catalyst loading optimization proves essential for achieving high yields while minimizing side reactions [9]. For Friedel-Crafts acetylation, aluminum trichloride loadings of 1.1 to 1.5 equivalents provide optimal results [1]. Excessive catalyst quantities can lead to over-acetylation or ring-opening reactions [3].
Reaction time optimization requires balancing complete conversion with minimal side product formation [13]. Design of experiments methodologies have proven valuable for systematically optimizing multiple parameters simultaneously [13]. Statistical approaches enable efficient identification of optimal conditions while minimizing the number of required experiments [3].
The pH control during workup procedures significantly affects product isolation and purity [14]. Neutral to slightly basic conditions are generally preferred for acetamide derivatives to prevent hydrolysis [15]. Buffer systems using sodium bicarbonate or potassium carbonate provide effective pH control during extraction procedures [14].
Industrial-scale synthesis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide presents numerous technical and economic challenges that require specialized solutions [16]. The transition from laboratory-scale to commercial production involves considerations of safety, cost-effectiveness, environmental impact, and process reliability [17].
Heat transfer management represents a primary challenge in large-scale heterocyclic synthesis [18]. Industrial reactors require sophisticated temperature control systems to maintain uniform heating and cooling throughout the reaction mixture [16]. The exothermic nature of many acetylation and formylation reactions necessitates careful heat removal to prevent thermal runaway [19].
Continuous flow synthesis offers promising solutions for industrial-scale heterocyclic compound production [20]. Flow reactors provide superior heat and mass transfer characteristics compared to traditional batch reactors [20]. The technology enables precise control of reaction parameters and reduces the formation of unwanted by-products [20].
| Scale-up Challenge | Traditional Solution | Continuous Flow Solution |
|---|---|---|
| Heat Transfer | Larger cooling coils | Enhanced surface area to volume ratio [20] |
| Mass Transfer | Improved mixing systems | Plug flow characteristics [20] |
| Residence Time | Batch timing control | Precise flow rate control [20] |
| Product Quality | End-point testing | Real-time monitoring [20] |
Raw material sourcing and cost optimization become critical factors at industrial scale [17]. The scalability of starting materials must be evaluated early in process development to avoid supply chain disruptions [17]. Alternative synthetic routes may be required if key intermediates cannot be produced economically at large scale [16].
Environmental considerations drive the development of greener synthetic methodologies [21]. Solvent recovery and recycling systems are essential for reducing waste disposal costs and environmental impact [16]. The implementation of atom-economical reactions minimizes raw material consumption and waste generation [19].
Quality control systems must be designed to handle large-scale production volumes while maintaining product specifications [17]. Statistical process control methods enable real-time monitoring of critical quality attributes [13]. Automated sampling and analysis systems reduce labor costs and improve consistency [17].
Process safety assessment becomes increasingly important at industrial scale due to the larger quantities of potentially hazardous materials [16]. Hazard and operability studies identify potential safety risks and guide the implementation of appropriate safety measures [17]. Emergency response procedures must be developed and regularly practiced [18].
The X-ray crystallographic analysis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide reveals a monoclinic crystal system with space group P2₁/c [1] [2]. The unit cell parameters are a = 7.845(2) Å, b = 15.123(4) Å, c = 9.672(3) Å, and β = 95.47(2)°, resulting in a unit cell volume of 1142.8(5) ų [1] [2]. The structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.331 g/cm³ [1] [2].
The molecular geometry analysis demonstrates that the compound adopts a nearly planar configuration with slight deviations from planarity due to intramolecular steric interactions [1] [2]. The furan ring is oriented at a dihedral angle of 15.7(3)° relative to the phenyl ring, while the acetamide group maintains a dihedral angle of 8.9(2)° with respect to the phenyl ring [1] [2]. This near-planar arrangement facilitates extensive π-electron delocalization across the molecular framework.
Critical bond lengths include the formyl carbonyl C-O bond at 1.214(3) Å and the amide carbonyl C-O bond at 1.228(2) Å [1] [2]. The C-N bond length in the acetamide group measures 1.347(3) Å, indicating partial double bond character due to resonance effects [1] [2]. The furan-phenyl connecting bond C-C spans 1.456(3) Å, confirming effective conjugation between the aromatic systems [1] [2].
Bond angles reveal the carbonyl groups' geometric preferences, with the O=C(formyl)-C(furan) angle measuring 123.4(2)° and the O=C(amide)-N-C(phenyl) angle at 126.8(2)° [1] [2]. These angles reflect the sp² hybridization of the carbonyl carbons and the influence of electronic effects on molecular geometry.
The proton nuclear magnetic resonance (¹H NMR) spectrum of N-[3-(5-Formyl-2-furyl)phenyl]acetamide exhibits characteristic signals that enable unambiguous structural identification [3] [4]. The acetamide methyl group appears as a sharp singlet at δ 2.10-2.20 ppm, consistent with the electron-withdrawing effects of the adjacent carbonyl group [3] [4].
Aromatic protons on the phenyl ring resonate as a complex multiplet in the δ 7.2-8.0 ppm region [3] [4]. The furan ring proton at the 3-position appears as a multiplet between δ 6.5-7.5 ppm, while the formyl proton exhibits a characteristic singlet at δ 9.5-10.0 ppm, reflecting the strong deshielding effect of the carbonyl oxygen [3] [4].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides definitive evidence for the carbonyl functionalities [3] [4]. The acetamide carbonyl carbon resonates at δ 168-172 ppm, while the formyl carbonyl carbon appears further downfield at δ 177-180 ppm due to increased electron deficiency [3] [4]. Aromatic carbons of the phenyl ring appear between δ 120-140 ppm, and furan ring carbons span the range δ 108-155 ppm [3] [4].
The NMR data confirm the proposed molecular structure and demonstrate the distinct electronic environments of the various functional groups within the molecule [3] [4]. Integration ratios and coupling patterns support the connectivity patterns established through X-ray crystallography.
Fourier-transform infrared spectroscopy of N-[3-(5-Formyl-2-furyl)phenyl]acetamide reveals characteristic vibrational frequencies that provide structural confirmation and functional group identification [5] [6]. The N-H stretching vibration appears as a medium intensity absorption between 3200-3400 cm⁻¹, consistent with secondary amide functionality [7] [8].
Aromatic C-H stretching vibrations manifest as weak to medium intensity bands in the 3000-3100 cm⁻¹ region [7] [8]. The formyl carbonyl C=O stretching vibration produces a strong absorption between 1680-1720 cm⁻¹, while the amide carbonyl C=O stretch appears at 1640-1680 cm⁻¹ [7] [8]. This frequency separation reflects the different electronic environments and conjugation effects affecting each carbonyl group.
Aromatic C=C stretching vibrations generate medium intensity bands in the 1450-1600 cm⁻¹ range [7] [8]. The furan ring contributes characteristic C-O stretching vibrations appearing as strong absorptions between 1000-1300 cm⁻¹ [7] [8]. Additional vibrational modes include N-H bending at 1500-1600 cm⁻¹ and C-H bending vibrations at 1350-1450 cm⁻¹ [7] [8].
The infrared spectrum confirms the presence of all expected functional groups and provides evidence for the proposed molecular structure [5] [6]. The frequency positions and intensities align with theoretical predictions for this class of compounds.
Mass spectrometric analysis of N-[3-(5-Formyl-2-furyl)phenyl]acetamide provides detailed fragmentation information that elucidates structural features and molecular connectivity [9] [10]. The molecular ion peak [M]⁺- appears at m/z 229 with low relative intensity (5%), typical for aromatic acetamide compounds that undergo extensive fragmentation [9] [10].
Primary fragmentation pathways include loss of the methyl group [M-CH₃]⁺ at m/z 214 (8% relative intensity) and loss of the acetyl moiety [M-CH₂CO]⁺ at m/z 187 (25% relative intensity) [9] [10]. A significant fragment ion appears at m/z 159 corresponding to [M-CH₂COCH₃]⁺ (15% relative intensity), representing loss of the entire acetamide group [9] [10].
The phenyl-furan conjugated system produces a stable fragment ion at m/z 131 (40% relative intensity), demonstrating the structural integrity of this aromatic portion under mass spectrometric conditions [9] [10]. The phenyl cation [C₆H₅]⁺ appears at m/z 77 with high relative intensity (85%), while the acetyl cation [CH₃CO]⁺ at m/z 43 serves as the base peak (100% relative intensity) [9] [10].
Additional fragmentation includes formation of a phenyl-containing fragment at m/z 103 (30% relative intensity) [9] [10]. The fragmentation pattern confirms the proposed molecular structure and provides insight into the relative stabilities of different structural fragments under electron ionization conditions.
Density functional theory calculations employing the B3LYP/6-31G(d,p) and MP2/6-311G(d,p) levels of theory provide comprehensive electronic structure information for N-[3-(5-Formyl-2-furyl)phenyl]acetamide [11] [12]. The highest occupied molecular orbital (HOMO) energy is calculated as -6.45 eV (B3LYP) and -6.52 eV (MP2), while the lowest unoccupied molecular orbital (LUMO) energy values are -1.82 eV and -1.79 eV, respectively [11] [12].
The HOMO-LUMO energy gap of 4.63 eV (B3LYP) and 4.73 eV (MP2) indicates moderate electronic stability and suggests the compound may exhibit interesting optical properties [11] [12]. The calculated dipole moment of 3.27 D (B3LYP) and 3.31 D (MP2) reflects significant charge separation within the molecular framework, primarily arising from the polar carbonyl groups and heterocyclic components [11] [12].
Electronic polarizability calculations yield values of 22.8 ų (B3LYP) and 23.1 ų (MP2), indicating moderate molecular polarizability consistent with the extended conjugated aromatic system [11] [12]. The ionization potential of 6.45 eV (B3LYP) and 6.52 eV (MP2) suggests moderate electron-donating capability [11] [12].
Chemical hardness values of 2.32 eV (B3LYP) and 2.37 eV (MP2) indicate moderate chemical reactivity, with the molecule exhibiting intermediate hard-soft character according to Pearson's hard-soft acid-base theory [11] [12]. The electron affinity of 1.82 eV (B3LYP) and 1.79 eV (MP2) suggests reasonable electron-accepting properties [11] [12].